REACTION_CXSMILES
|
C(N)(=O)[C:2]1[CH:7]=[CH:6]C=[CH:4][CH:3]=1.[OH-:10].[CH3:11][N+:12]([CH3:15])(C)C.O=O.[N+:18]([C:21]1[CH:26]=[CH:25][C:24](NC(=O)C2C=CC=CC=2)=[CH:23][CH:22]=1)([O-:20])=[O:19]>[N+](C1C=CC=CC=1)([O-])=O.CO.C(#N)C>[N+:18]([C:21]1[CH:22]=[CH:23][C:24]([C:11]([NH:12][C:15]2[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=2)=[O:10])=[CH:25][CH:26]=1)([O-:20])=[O:19] |f:1.2,6.7|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC(C1=CC=CC=C1)=O
|
Name
|
Methanol acetonitrile
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)#N
|
Type
|
CUSTOM
|
Details
|
to homogenize the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ALIQUOT
|
Details
|
A weighted aliquot was sampled for HPLC assay
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |